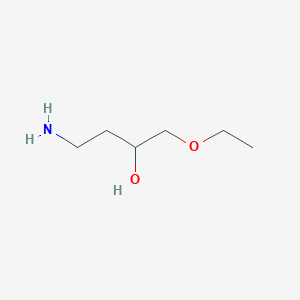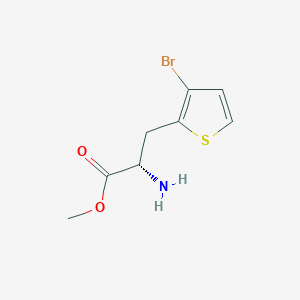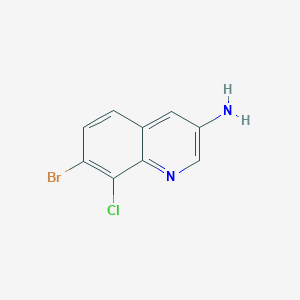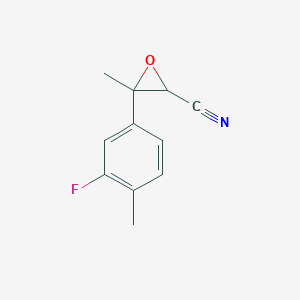amine](/img/structure/B13193828.png)
[1-(3,4-Dimethylphenyl)ethyl](2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21NO It is a derivative of phenethylamine, featuring a dimethylphenyl group and a methoxyethyl group attached to the amine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenethylamine with 2-methoxyethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of 1-(3,4-Dimethylphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially forming secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or ethers.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Neurotransmitter Research: As a derivative of phenethylamine, it may be studied for its potential effects on neurotransmitter systems.
Medicine:
Pharmaceutical Development: The compound can be explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
Material Science: It can be used in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially modulating their activity.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
類似化合物との比較
Phenethylamine: The parent compound, lacking the dimethyl and methoxyethyl groups.
3,4-Dimethylphenethylamine: Similar structure but without the methoxyethyl group.
2-Methoxyethylamine: Lacks the aromatic ring and dimethyl groups.
Uniqueness:
Structural Features: The presence of both dimethylphenyl and methoxyethyl groups provides unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the combination of these groups, making it distinct from its analogs.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-13(9-11(10)2)12(3)14-7-8-15-4/h5-6,9,12,14H,7-8H2,1-4H3 |
InChIキー |
FRQVLSAZNGJQJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)NCCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)




![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)



![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)

